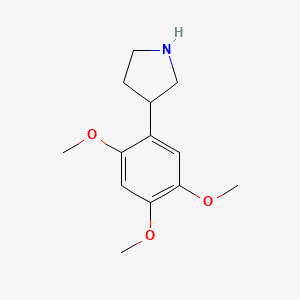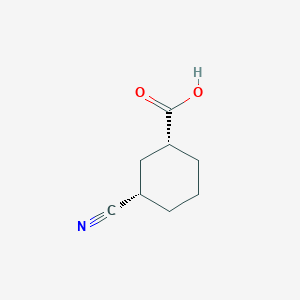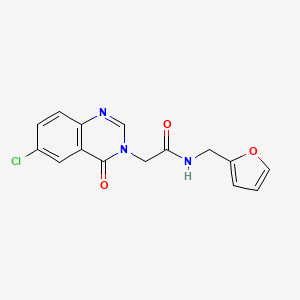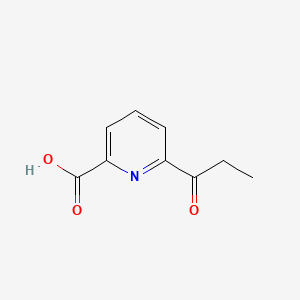
5,8-Dibromo-3-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dibromo-3-methylquinoline is a chemical compound with the molecular formula C10H7Br2N. Its IUPAC name is 5,8-dibromo-3-methylisoquinoline. The compound consists of a quinoline ring system with two bromine atoms at positions 5 and 8, as well as a methyl group attached to the nitrogen atom in the isoquinoline ring .
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of 5,8-dibromo-3-methylquinoline. One common method involves bromination of 3-methylquinoline using bromine or a brominating agent. The reaction typically occurs at elevated temperatures and yields the desired dibromo derivative. The methyl group remains intact during this process.
Industrial Production: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using standard organic synthesis techniques.
化学反応の分析
Reactivity: 5,8-Dibromo-3-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 8 make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring system allows for redox transformations.
Alkylation and Acylation Reactions: The methyl group provides a site for further functionalization.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH) or other reducing agents.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions. For example, bromination yields this compound, while reduction may lead to the corresponding dihydroquinoline.
科学的研究の応用
5,8-Dibromo-3-methylquinoline finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It can serve as a fluorescent probe or ligand in biological studies.
Medicine: Its derivatives may exhibit pharmacological properties.
Industry: Potential use in materials science or organic electronics.
作用機序
The exact mechanism of action for 5,8-dibromo-3-methylquinoline depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.
類似化合物との比較
While 5,8-dibromo-3-methylquinoline is relatively unique due to its specific bromination pattern, similar compounds include other halogenated quinolines and isoquinolines.
特性
分子式 |
C10H7Br2N |
|---|---|
分子量 |
300.98 g/mol |
IUPAC名 |
5,8-dibromo-3-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-7-8(11)2-3-9(12)10(7)13-5-6/h2-5H,1H3 |
InChIキー |
OZHINLZSBQPABD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2N=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
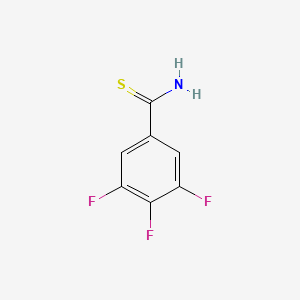


![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
